![molecular formula C18H16N2O4S2 B5653431 N-(4-ethoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide](/img/structure/B5653431.png)
N-(4-ethoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-ethoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide often involves multi-step chemical reactions, including condensation, sulfonation, and amidation processes. For instance, sulfonated diamine monomers and polyimides have been synthesized by direct sulfonation and further polymerization, showcasing methodologies that might be relevant to the synthesis of the target compound (Watari et al., 2004). Another approach involves the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, highlighting the versatility of sulfonamide groups in synthesis reactions (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been analyzed through various techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal detailed insights into the compound's geometry, bonding patterns, and electronic structure, which are crucial for understanding its chemical behavior and reactivity (Yang, 2007).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can be highly diverse, including cycloadditions, rearrangements, and substitutions. These reactions are often influenced by the presence of functional groups, such as ethoxy and thienylsulfonyl groups, which can affect the compound's reactivity and the formation of specific products (Tamura et al., 1990).
Physical Properties Analysis
The physical properties of N-(4-ethoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. These properties are essential for determining the compound's suitability for various applications, including its role in materials science and pharmaceuticals (Crich & Smith, 2000).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-2-24-16-7-5-15(6-8-16)20(18(21)14-9-11-19-12-10-14)26(22,23)17-4-3-13-25-17/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQZJTRGUVCRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide |
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